3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound is a pyrazole derivative bearing a cyclopropyl substituent at the 3-position, an ethyl group at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 5-position. The boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The cyclopropyl substituent introduces steric and electronic effects that may modulate reactivity and stability compared to other alkyl or aryl groups.
Properties
IUPAC Name |
3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-6-17-12(9-11(16-17)10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJRAMPESGFDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound includes a pyrazole ring and a dioxaborolane moiety, which are significant for their interactions with various biological targets. This article aims to explore the biological activity of this compound through detailed research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its specific molecular structure:
- Molecular Formula : C19H26BNO5
- Molecular Weight : 338.1028 g/mol
The presence of the boron atom in the dioxaborolane group is particularly important as it allows for reversible covalent bonding with nucleophilic sites in biological molecules, influencing their activity and biochemical pathways.
Research indicates that the biological activity of 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily involves:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity.
- Receptor Binding : It has potential binding affinity to specific receptors which could influence signaling pathways.
- Covalent Bonding : The boron center facilitates interactions that can alter the function of target proteins through covalent modifications.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
A study focusing on the anticancer properties of pyrazole derivatives highlighted that compounds similar to 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant inhibition of cancer cell proliferation. The mechanism involves modulation of cell cycle regulators and apoptosis pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance, it was noted that modifications to the pyrazole structure could enhance selectivity towards PKMYT1 kinase, a target in DNA damage response cancers .
Case Studies
Several case studies have provided insights into the biological activity of this compound:
Study 1: In Vitro Evaluation
In vitro assays demonstrated that 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole inhibited the growth of several cancer cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest a moderate potency that warrants further exploration in vivo.
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications to the dioxaborolane moiety could significantly affect the compound's biological profile. Variations in steric and electronic properties led to changes in enzyme inhibition potency and selectivity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, a comparative analysis with related pyrazole derivatives was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Cyclopropyl-1-methyl-pyrazole | Methyl group instead of ethyl | Lower potency against cancer cells |
| 3-Cyclopropyl-1-isopropyl-pyrazole | Isopropyl group | Enhanced binding affinity to certain receptors |
| 4-Cyclopropyl-pyrazolo[3,4-b]pyridine | Different ring structure | Exhibits PDE4 inhibitory activity |
Comparison with Similar Compounds
Substituent Variations in Pyrazole-Boronate Esters
The compound is compared below with analogs differing in substituents or heterocyclic cores:
Key Observations :
- Electronic Effects : Ethyl and cyclopropyl groups are electron-donating, which may stabilize the boronate ester against hydrolysis compared to electron-withdrawing substituents.
- Synthetic Utility : The phenyl-boronate analog (CAS 852227-94-2) is commercially available and used in polymer chemistry, whereas the target compound’s cyclopropyl group may enhance metabolic stability in drug candidates .
Reactivity in Cross-Coupling Reactions
The boronate ester group enables participation in Suzuki-Miyaura couplings. Comparative studies of similar compounds reveal:
- Reaction Efficiency : Alkyl-substituted pyrazole-boronates (e.g., 3-methyl or 3-ethyl) typically exhibit slower coupling rates than aryl-substituted analogs due to steric hindrance and weaker boron–carbon bond polarization .
- Yield Optimization : The target compound’s cyclopropyl group may require higher catalyst loadings (e.g., Pd(PPh₃)₄) or elevated temperatures to achieve yields comparable to less-hindered analogs .
Stability and Handling
- Hydrolysis Resistance: The pinacol boronate ester in the target compound is more stable under aqueous conditions than catechol-based boronates.
- Thermal Stability: Cyclopropane rings are prone to ring-opening under harsh conditions (e.g., >150°C), limiting the use of the target compound in high-temperature reactions compared to non-cyclopropyl analogs .
Medicinal Chemistry
Pyrazole-boronate derivatives are explored as intermediates for kinase inhibitors and anti-inflammatory agents.
Materials Science
Boron-containing pyrazoles are used in luminescent materials and metal-organic frameworks (MOFs). The phenyl-boronate analog (CAS 852227-94-2) has been incorporated into conductive polymers, whereas the target compound’s cyclopropyl group may offer tunable crystallinity .
Preparation Methods
Halogenated Pyrazole Substrate Synthesis
4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole serves as the primary intermediate. Its synthesis involves:
- Cyclopropane ring formation via [2+1] cycloaddition of ethylene with diazo compounds.
- Bromination using N-bromosuccinimide (NBS) under radical conditions (benzoyl peroxide, 50–60°C).
| Component | Quantity | Conditions |
|---|---|---|
| 3-cyclopropyl-1-ethylpyrazole | 29.4 g | Chloroform, NBS, 50–60°C, 8 h |
| Yield | 85% |
Borylation via Palladium Catalysis
The halogenated pyrazole reacts with bis(pinacolato)diboron ([pin]B–B[pin]) under inert conditions:
- Catalyst: [Pd(dppf)Cl₂] (1–5 mol%)
- Base: K₃PO₄ or NaOAc (2–3 equiv)
- Solvent: 1,4-dioxane/water (4:1)
- Temperature: 80–110°C (microwave-assisted)
- Yield: 70–89%
| Parameter | Value |
|---|---|
| Reaction Time | 10–60 min |
| Scalability | Up to 100 g |
Direct Borylation via Metallation
This method avoids pre-halogenation by using directed ortho-metalation (DoM) strategies.
Grignard/Base-Mediated Borylation
A lithiated pyrazole intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
- Deprotonation of 3-cyclopropyl-1-ethyl-1H-pyrazole with LDA at –78°C.
- Quenching with boronate ester.
- Acidic workup to yield the product.
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 65–78% |
| Purity | >95% (HPLC) |
Iridium-Catalyzed C–H Borylation
Iridium complexes enable regioselective C–H activation at the pyrazole 5-position:
- Catalyst: [Ir(OMe)(COD)]₂ (3 mol%)
- Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
- Solvent: Pentane or THF
- Temperature: 20–25°C
- Yield: 81–83%
Multi-Step Protection/Deprotection Strategies
Boc-Protected Intermediate Route
A patent-derived approach uses Boc protection to enhance regiocontrol:
- Boc Protection : 4-Halo-1H-pyrazole → 1-Boc-4-iodopyrazole.
- Borylation : Reaction with pinacol diboron under Pd catalysis.
- Deprotection : Thermal cleavage at 140–180°C removes Boc.
| Step | Yield |
|---|---|
| Borylation | 85.7% |
| Deprotection | 80.2% |
Ethyl Group Introduction
Ethylation is achieved via nucleophilic substitution:
- Substrate: 3-cyclopropyl-1H-pyrazole
- Reagent: Ethyl iodide/K₂CO₃ in DMF
- Yield: 76%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Requires halogenated precursor | 70–89% |
| Direct C–H Borylation | No pre-functionalization | Sensitive to moisture/oxygen | 65–83% |
| Boc Protection Route | Excellent purity | Multi-step, high-temperature | 80–85% |
Industrial-Scale Considerations
- Catalyst Recycling : Pd recovery systems reduce costs.
- Solvent Selection : Isopropanol and toluene enable easier workup vs. dioxane.
- Safety : Exothermic deprotection steps require controlled heating.
Emerging Techniques
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.
- Flow Chemistry : Continuous processing improves scalability for GMP production.
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
